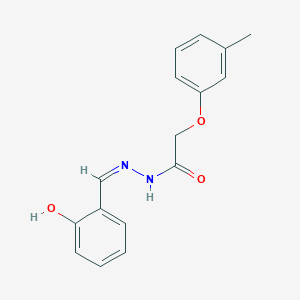

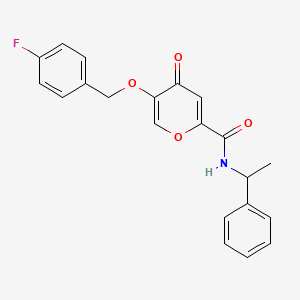

![molecular formula C12H9BrClNO B2932592 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine CAS No. 1478840-70-8](/img/structure/B2932592.png)

5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine is a chemical compound with the CAS Number: 1478840-70-8 . It has a molecular weight of 298.57 and is typically stored at room temperature . It is usually available in powder form .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine is 1S/C12H9BrClNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

5-Bromo-2-methoxypyridine has been used as a building block for the β-alanine moiety of an αvβ3 antagonist . It has also been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .It has a refractive index of n20/D 1.555 (lit.) and a density of 1.453 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Novel Heteroarylpyridine Derivatives Synthesis

Functionalized pyridylboronic acids, including derivatives similar to the structure of 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine, have been synthesized and utilized in palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives. These compounds have potential applications in various fields, including material science and pharmaceuticals due to their unique chemical properties (Parry et al., 2002).

Antiviral Activity of Pyrimidine Derivatives

Derivatives of pyrimidine, structurally related to 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine, have been shown to possess antiviral activity. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Liquid Crystalline Compounds Synthesis

Research has explored the synthesis of pyridine-containing liquid crystalline compounds, which are 5-substituted 2-(4-alkylphenyl)pyridines. These compounds, related in structure to 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine, have applications in the development of liquid crystal displays and other electronic devices (Chia et al., 2001).

Polymer Chemistry Innovations

The synthesis of polythiophene derivatives bearing methoxy and pyridine groups, including structures akin to 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine, has been reported. These polymers, which form intramolecular hydrogen bonding, have potential uses in organic electronics and photovoltaics due to their unique optical properties (Takagi et al., 2017).

Magnetic Properties in Schiff Base Complexes

A study on symmetrical Schiff base Cu(II) complexes incorporating 5-bromo-2-hydroxyphenyl benzophenone-methoxy benzoyl hydrazone pyridine revealed interesting ferromagnetic and antiferromagnetic interactions. These findings may contribute to the development of magnetic materials and molecular magnets (Chang-zheng, 2011).

Safety and Hazards

This compound is considered hazardous and comes with several precautionary statements including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to handle it in accordance with good industrial hygiene and safety practice .

Mécanisme D'action

Target of Action

5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine is a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . The primary targets of this compound are therefore the αvβ3 receptors and the somatostatin sst 3 receptors. These receptors play crucial roles in various biological processes, including cell adhesion, angiogenesis, and regulation of secretion of growth hormones.

Mode of Action

It is known that the compound interacts with its targets (αvβ3 and sst 3 receptors) by binding to them, which can lead to changes in the receptor’s function and downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine are likely to be those involving the αvβ3 and sst 3 receptors. These pathways may include the regulation of cell adhesion and angiogenesis (for αvβ3 receptors) and the regulation of growth hormone secretion (for sst 3 receptors) .

Pharmacokinetics

Like other similar compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of 5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine’s action are likely to be related to its interaction with αvβ3 and sst 3 receptors. This could result in changes in cell adhesion, angiogenesis, and growth hormone secretion .

Propriétés

IUPAC Name |

5-bromo-2-[(3-chlorophenyl)methoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPHFPQMDKWLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

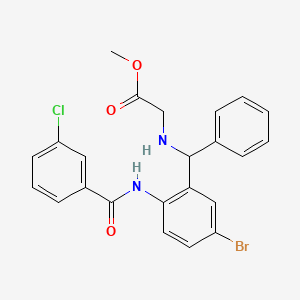

![2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid](/img/structure/B2932513.png)

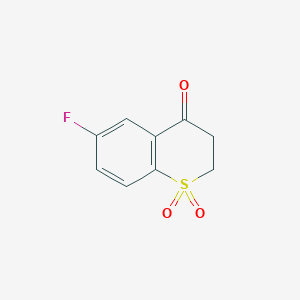

![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)

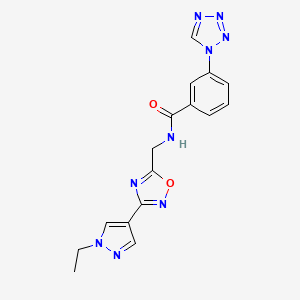

![(E)-N-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2932518.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)